4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide
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Overview
Description
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a thiazole ring and a piperidine sulfonyl group
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide may serve as a probe to study cellular processes, particularly those involving protein interactions and signal transduction pathways.
Medicine
In medicine, this compound holds potential as a lead compound for drug development. Its structure suggests it could interact with various biological targets, making it a candidate for the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Mesityl Group: The mesityl group (2,4,6-trimethylphenyl) is introduced through a Friedel-Crafts alkylation reaction, using mesitylene and an appropriate alkylating agent.
Formation of the Piperidine Sulfonyl Group: The piperidine ring is synthesized via a Mannich reaction, followed by sulfonylation using a sulfonyl chloride.
Coupling Reactions: The final step involves coupling the thiazole and piperidine sulfonyl intermediates with the benzamide core through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, which can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The benzamide and thiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine, while nucleophilic substitution might involve reagents such as sodium methoxide.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Sulfides from the reduction of the sulfonyl group.
Substitution: Various substituted derivatives depending on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the thiazole and benzamide moieties can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide: Similar structure but with a phenyl group instead of a mesityl group.
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-mesitylthiazol-2-yl)aniline: Aniline instead of benzamide.
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-mesitylthiazol-2-yl)benzoic acid: Benzoic acid instead of benzamide.
Uniqueness
The uniqueness of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the mesityl group enhances its steric bulk and hydrophobicity, potentially improving its binding affinity and selectivity for certain biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3S2/c1-16-11-19(4)24(20(5)12-16)23-15-33-26(27-23)28-25(30)21-6-8-22(9-7-21)34(31,32)29-13-17(2)10-18(3)14-29/h6-9,11-12,15,17-18H,10,13-14H2,1-5H3,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYQRTZRILNZFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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